molecular formula C12H16N2O4 B037876 Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate CAS No. 121505-94-0

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Cat. No. B037876
CAS RN: 121505-94-0
M. Wt: 252.27 g/mol
InChI Key: NWYPLKICSHBTAJ-UHFFFAOYSA-N
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Description

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, also known as BZC, is an organic compound that has been used in scientific research for a variety of purposes. BZC has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has been explored and studied.

Scientific Research Applications

Pharmacological Properties and Clinical Use

  • Carbamate compounds, such as metoclopramide, have been studied extensively for their pharmacological properties, including effects on gastro-intestinal motility, anti-emetic actions, and interactions with the central nervous system. Metoclopramide, for instance, is known for its ability to enhance gastric emptying and reduce vomiting across various clinical settings. This highlights the potential therapeutic applications of carbamate derivatives in treating gastrointestinal disorders and their effects on drug absorption (Pinder et al., 2012).

Synthetic Applications

  • Carbamates serve as versatile intermediates in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical applications. The review on methyl-2-formyl benzoate discusses its role as a precursor in the synthesis of compounds with various pharmacological activities, demonstrating the importance of carbamate structures in drug development (Farooq & Ngaini, 2019).

Environmental and Toxicological Studies

  • The review on the toxicologic effects of the carbamate insecticide aldicarb in mammals provides insights into the environmental and health impacts of carbamate pesticides. It discusses the mechanisms of action, metabolism, and potential health risks associated with exposure, highlighting the need for careful management and regulation of carbamate use in agriculture (Risher et al., 1987).

Mechanistic Studies and Biological Interactions

  • Studies on the structure-metabolism relationships in the hydrolysis of carbamates offer valuable insights into how the molecular structure influences the metabolic stability of these compounds. This information is crucial for designing carbamate drugs with optimal pharmacokinetic properties (Vacondio et al., 2010).

Mechanism of Action

The compound acts as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions . The carboxybenzyl (CBz) group can be removed using catalytic hydrogenation (Pd-C, H2) .

Future Directions

Carbamates, including Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, are essential for the synthesis of peptides . They are likely to continue playing a crucial role in peptide synthesis and other organic chemistry applications. Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds.

properties

IUPAC Name

benzyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-14(17-2)11(15)8-13-12(16)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYPLKICSHBTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CNC(=O)OCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121505-94-0
Record name N-(Benzyloxycarbonyl)glycine N'-methoxy-N'-methylamide
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